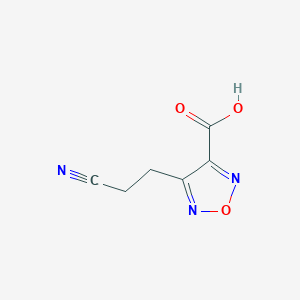

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

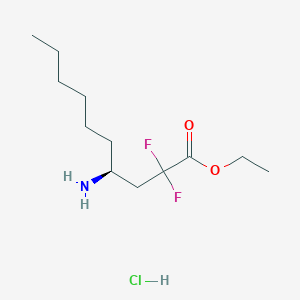

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanoethyl group and a carboxylic acid group attached to the oxadiazole ring

Métodos De Preparación

The synthesis of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable nitrile with a carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and application.

Análisis De Reacciones Químicas

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The cyanoethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and processes, particularly in the development of new biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl and carboxylic acid groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparación Con Compuestos Similares

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

4-(2-cyanoethyl)-1,2,5-thiadiazole-3-carboxylic acid: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylate: An ester derivative of the compound These compounds share some chemical properties but differ in their reactivity, stability, and potential applications

Propiedades

Número CAS |

352647-58-6 |

|---|---|

Fórmula molecular |

C6H5N3O3 |

Peso molecular |

167.12 g/mol |

Nombre IUPAC |

4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C6H5N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-2H2,(H,10,11) |

Clave InChI |

RSDDKDKZUSDUIY-UHFFFAOYSA-N |

SMILES canónico |

C(CC1=NON=C1C(=O)O)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)

![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)

![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)

![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)

![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate](/img/structure/B13102751.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)